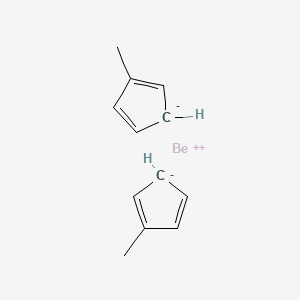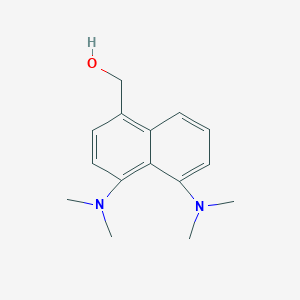
1-Naphthalenemethanol, 4,5-bis(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- involves several steps. One common method includes the reaction of naphthalene with formaldehyde and dimethylamine under acidic conditions. This process results in the formation of the desired compound through a series of condensation and substitution reactions .
Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Des Réactions Chimiques
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, resulting in various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine currently.
Mécanisme D'action
The mechanism of action of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- involves its interaction with various molecular targets. In dyeing processes, it binds to the fibers through physical and chemical interactions, resulting in a stable coloration. In biological systems, it may interact with proteins and nucleic acids, although the exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- can be compared with other similar compounds such as:
1-Naphthalenemethanol: A simpler structure without the dimethylamino groups, used as an intermediate in organic synthesis.
Naphthalene-1-methanol: Another related compound with different functional groups, used in various chemical applications.
The uniqueness of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- lies in its specific structure, which imparts distinct chemical and physical properties, making it highly valuable in industrial applications .
Propriétés
Numéro CAS |
135236-06-5 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
[4,5-bis(dimethylamino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C15H20N2O/c1-16(2)13-7-5-6-12-11(10-18)8-9-14(15(12)13)17(3)4/h5-9,18H,10H2,1-4H3 |
Clé InChI |
MTBJLMRUAUMUER-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2C(=C(C=C1)CO)C=CC=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
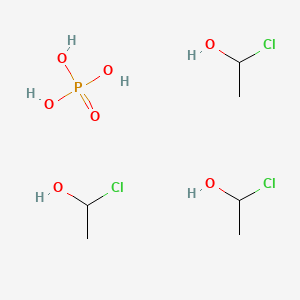
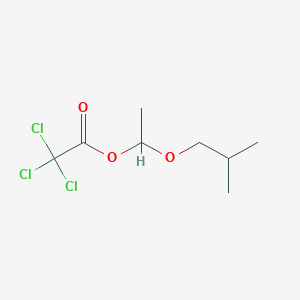

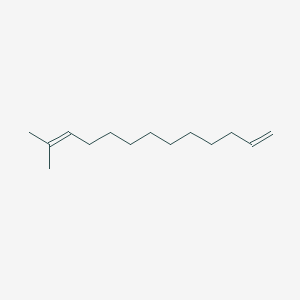
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
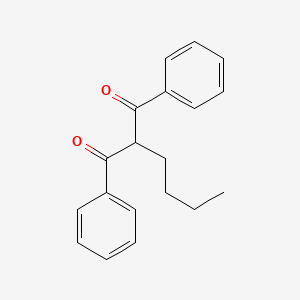
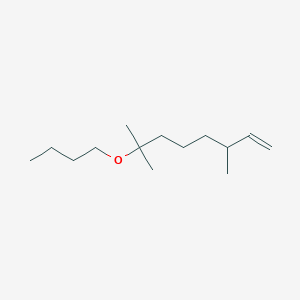
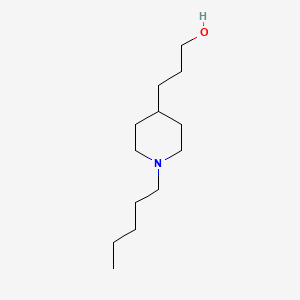
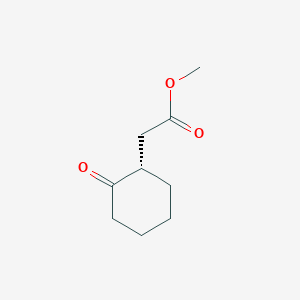
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
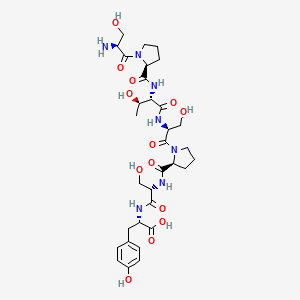
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
